Biotin-PEG11-Azide

Description

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H64N6O13S/c35-40-37-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-36-32(41)4-2-1-3-31-33-30(29-54-31)38-34(42)39-33/h30-31,33H,1-29H2,(H,36,41)(H2,38,39,42)/t30-,31-,33-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETRQYMCASPBIY-PHDGFQFKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H64N6O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG11-Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG11-Azide, a versatile chemical probe used extensively in biological research and drug development. We will delve into its core mechanism of action, present key quantitative data, provide detailed experimental protocols, and illustrate its functional logic through diagrams.

Core Concept: A Tripartite Molecular Tool

This compound is a heterobifunctional molecule meticulously designed for a two-step "tag-and-capture" strategy. Its functionality arises from three distinct chemical moieties:

-

Biotin: A high-affinity ligand for avidin and streptavidin proteins.

-

Azide (N₃): A bio-orthogonal reactive group for covalent conjugation via "click chemistry".

-

PEG11 Spacer: A flexible, hydrophilic linker that connects the biotin and azide groups.

The primary mechanism involves two sequential processes. First, the azide group is used to covalently attach the entire molecule to a target of interest that has been modified to contain an alkyne group. This is achieved through the highly specific and efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] Once the target is "tagged" with biotin, the biotin moiety can be used for detection, isolation, or purification through its exceptionally strong interaction with streptavidin or avidin.

Detailed Mechanism of Action

The Biotin Moiety: The Affinity Handle

Biotin (Vitamin B7) forms one of the strongest known non-covalent biological interactions with the proteins avidin and streptavidin.[3] This interaction is characterized by a very low dissociation constant (K D), indicating a highly stable complex once formed.[4] The bond forms rapidly and is resistant to extremes of pH, organic solvents, and other denaturing agents. This stability is the foundation for numerous applications, including immunoassays, affinity purification, and protein localization.

The PEG11 Spacer: The Flexible Linker

The Polyethylene Glycol (PEG) spacer is critical for the molecule's efficacy. The PEG11 linker in this reagent is a discrete (monodisperse) chain, meaning it has a defined molecular weight and length, which simplifies the analysis of conjugates. This specific linker consists of 11 PEG units, creating a spacer arm of 40 atoms with a length of approximately 50.4 Å.

The PEG spacer serves several key functions:

-

Reduces Steric Hindrance: It physically separates the biotin from the target molecule, ensuring that the biotin's binding site remains accessible to the large streptavidin tetramer.

-

Increases Solubility: The hydrophilic nature of the PEG chain increases the water solubility of the reagent and the resulting conjugate, which can prevent aggregation, especially of labeled proteins or antibodies.

-

Enhances Bioavailability: By improving solubility and minimizing non-specific interactions, the PEG linker can improve the overall performance and sensitivity of assays.

The Azide Group: The Bio-orthogonal Reactive Handle

The terminal azide group is the reactive component that allows for covalent attachment to a target molecule. It is considered "bio-orthogonal" because it does not react with functional groups typically found in biological systems, ensuring highly specific labeling. The primary reaction for the azide group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the azide and a terminal alkyne group on the target molecule join to form a stable, covalent triazole ring. This reaction is highly efficient, specific, and can be performed in aqueous, biological-friendly conditions.

Quantitative Data

The performance and application of this compound are underpinned by its specific physical and kinetic properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | ~797.0 g/mol | |

| Chemical Formula | C₃₄H₆₄N₆O₁₃S | |

| Purity | >95% | |

| Spacer Arm Length | 40 atoms (50.4 Å) | |

| Solubility | Soluble in DMSO, DMF, Methylene Chloride |

Table 2: Biotin-Avidin/Streptavidin Interaction Kinetics

| Parameter | Value | Description | Reference(s) |

| Dissociation Constant (K D) | ~10⁻¹⁵ M | A measure of binding affinity; lower values indicate stronger binding. | |

| Association Rate (k on) | 10⁵ to 10⁷ M⁻¹s⁻¹ | The rate at which biotin binds to avidin/streptavidin. | |

| Dissociation Rate (k off) | Varies (slow) | The rate at which the biotin-avidin complex dissociates. | |

| Complex Half-Life | ~5 days (for immobilized complexes) | The time taken for half of the bound complexes to dissociate. |

Note: Kinetic values can vary based on experimental conditions, such as whether the components are in solution or immobilized on a surface.

Experimental Protocols

General Protocol for Labeling an Alkyne-Modified Protein with this compound via CuAAC

This protocol outlines the essential steps for conjugating this compound to a protein that has been metabolically or chemically modified to contain a terminal alkyne.

Materials:

-

Alkyne-modified protein in a compatible buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Dimethylsulfoxide (DMSO).

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

-

Reducing agent: Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared).

-

Copper-chelating ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) stock solution (e.g., 100 mM in water).

-

Desalting column for purification.

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Freshly prepare the Sodium Ascorbate solution immediately before use, as it is prone to oxidation.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to its final desired concentration in buffer.

-

Add the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the azide reagent over the protein is a common starting point.

-

Add the THPTA ligand solution to a final concentration of 1-5 mM. Vortex briefly. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and protects the protein from damage.

-

Add the CuSO₄ solution to a final concentration of 0.5-1 mM. Vortex briefly.

-

-

Initiation of Click Reaction:

-

To start the reaction, add the freshly prepared Sodium Ascorbate solution to a final concentration of 2-5 mM. Vortex the mixture gently.

-

The final reaction mixture should contain the protein, azide reagent, THPTA, CuSO₄, and sodium ascorbate.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours. Protect the reaction from light if any components are light-sensitive. For sensitive proteins, the reaction can be performed at 4°C, but may require a longer incubation time.

-

-

Purification:

-

Once the reaction is complete, remove the excess unreacted biotin reagent and copper catalyst.

-

This is typically achieved using a desalting column (spin filtration) or through dialysis against a suitable buffer (e.g., PBS).

-

-

Verification:

-

The success of the biotinylation can be confirmed using methods such as a Western blot with streptavidin-HRP or by mass spectrometry to detect the mass shift corresponding to the addition of the this compound moiety.

-

Applications in Research and Development

The dual-functionality of this compound enables a wide array of applications.

-

Proteomics: Used in Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) to label and identify newly synthesized proteins in cells.

-

Affinity Purification: Biotinylated molecules can be captured on streptavidin-coated beads, allowing for their isolation from complex mixtures like cell lysates.

-

Pull-Down Assays: Enables the identification of binding partners to a biotinylated protein or other biomolecule.

-

Biological Imaging: When combined with fluorescently-labeled streptavidin, it allows for the visualization and localization of tagged molecules within cells or tissues.

-

Assay Development: Serves as a capture or detection reagent in plate-based assays such as ELISA.

References

- 1. abpbio.com [abpbio.com]

- 2. interchim.fr [interchim.fr]

- 3. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Core Features of the PEG11 Spacer in Biotinylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key features of the 11-unit polyethylene glycol (PEG11) spacer in biotinylation reagents. It delves into the physicochemical properties, advantages, and applications of this versatile linker, offering detailed experimental protocols and visual workflows to support researchers in their experimental design and execution.

Core Concepts: The Role of the Spacer Arm in Biotinylation

Biotinylation is the process of covalently attaching biotin to a molecule of interest, such as a protein, antibody, or nucleic acid. The exceptionally strong and specific interaction between biotin and avidin or streptavidin is then leveraged for a wide range of applications, including purification, detection, and immobilization. The spacer arm, a chemical linker that connects the biotin moiety to the reactive group of the biotinylation reagent, plays a critical role in the success of these applications. An ideal spacer arm positions the biotin molecule away from the target molecule, minimizing steric hindrance and ensuring its accessibility for binding to avidin or streptavidin.

Key Features of the PEG11 Spacer

The PEG11 spacer is composed of 11 repeating ethylene glycol units. This structure imparts several advantageous properties to biotinylation reagents.

Physicochemical Properties

The defining characteristics of the PEG11 spacer are its hydrophilicity, flexibility, and defined length. These properties directly contribute to the enhanced performance of biotin-PEG11 conjugates in various biological applications.

| Property | Description | Benefit in Biotinylation |

| Hydrophilicity | The repeating ethylene glycol units are highly water-soluble. | Increases the aqueous solubility of the biotinylated molecule, preventing aggregation and precipitation, which is particularly beneficial for proteins that are prone to aggregation upon modification.[1] |

| Flexibility | The ether linkages in the PEG chain allow for free rotation, making the spacer highly flexible. | Reduces steric hindrance, allowing the biotin moiety to extend away from the surface of the labeled molecule and adopt an optimal orientation for binding to the deep biotin-binding pocket of streptavidin.[1] |

| Defined Length | The PEG11 spacer has a discrete and well-defined length, providing consistency in biotinylation reactions. | Allows for precise control over the distance between the biotin and the target molecule, which can be optimized for specific applications. |

| Non-immunogenicity & Biocompatibility | Polyethylene glycol is known to be non-toxic and elicits a minimal immune response. | Makes biotin-PEG11 reagents suitable for in vivo and cell-based applications where biocompatibility is crucial. |

Quantitative Data: Spacer Arm Length Comparison

The length of the spacer arm is a critical parameter that can influence the efficiency of biotin-streptavidin binding. Longer spacer arms are generally more effective at overcoming steric hindrance. The table below provides a comparison of the approximate spacer arm lengths of various biotinylation reagents, including those with PEG spacers.

| Reagent | Spacer Arm Length (Å) | Number of Spacer Atoms |

| NHS-Biotin | 13.5 | 9 |

| NHS-LC-Biotin | 22.4 | 15 |

| NHS-LC-LC-Biotin | 30.5 | 21 |

| NHS-PEG4-Biotin | ~29.0 | ~21 |

| NHS-PEG11-Biotin | ~52.5 | ~45 |

| NHS-PEG12-Biotin | ~55.9 | ~48 |

Note: The exact length of PEG spacers can vary slightly depending on the conformation. The values presented are estimations based on the number of ethylene glycol units.

Experimental Protocols

This section provides detailed methodologies for common biotinylation procedures using PEG11-containing reagents.

Protein Biotinylation using Maleimide-PEG11-Biotin

This protocol is designed for the biotinylation of proteins or peptides containing free sulfhydryl (-SH) groups, such as cysteine residues. The maleimide group reacts specifically with sulfhydryls at a pH of 6.5-7.5 to form a stable thioether bond.

Materials:

-

Maleimide-PEG11-Biotin

-

Protein or peptide with free sulfhydryl groups

-

Sulfhydryl-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reducing agent (e.g., TCEP-HCl), if disulfide bonds need to be reduced

-

Desalting column for buffer exchange and removal of excess biotin reagent

Procedure:

-

Protein Preparation:

-

Dissolve the protein to be biotinylated in the sulfhydryl-free buffer at a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose sulfhydryl groups, treat the protein with a 10-fold molar excess of TCEP-HCl for 30-60 minutes at room temperature.

-

Remove the reducing agent using a desalting column equilibrated with the sulfhydryl-free buffer.

-

-

Preparation of Biotinylation Reagent Stock Solution:

-

Immediately before use, dissolve Maleimide-PEG11-Biotin in anhydrous DMF or DMSO to a final concentration of 10-20 mM. For example, dissolve 2 mg of the reagent in 190 µL of PBS for a 20 mM solution.[3]

-

-

Biotinylation Reaction:

-

Add a 10- to 20-fold molar excess of the Maleimide-PEG11-Biotin stock solution to the prepared protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Removal of Excess Biotin Reagent:

-

Purify the biotinylated protein from the excess, unreacted biotinylation reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Determination of Biotin Incorporation (HABA Assay):

-

Quantify the degree of biotinylation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay as described in section 3.3.

-

Cell Surface Biotinylation using Sulfo-NHS-PEG11-Biotin

This protocol is for the specific labeling of proteins on the surface of living cells. The sulfonate group on the Sulfo-NHS ester makes the reagent water-soluble and membrane-impermeable, ensuring that only proteins accessible on the outer cell membrane are biotinylated.

Materials:

-

Sulfo-NHS-PEG11-Biotin

-

Adherent or suspension cells

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Quenching buffer (e.g., PBS containing 100 mM glycine or Tris)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

Procedure:

-

Cell Preparation:

-

Wash the cells (approximately 1-5 x 10^7 cells) three times with ice-cold PBS to remove any amine-containing media.

-

Resuspend or keep the cells in ice-cold PBS at a concentration of approximately 1-5 x 10^7 cells/mL.

-

-

Biotinylation Reaction:

-

Immediately before use, prepare a 1-2 mg/mL solution of Sulfo-NHS-PEG11-Biotin in ice-cold PBS.

-

Add the biotinylation reagent solution to the cell suspension and incubate for 30 minutes on ice with gentle agitation.

-

-

Quenching the Reaction:

-

Stop the biotinylation reaction by adding the quenching buffer to a final concentration of 100 mM glycine or Tris.

-

Incubate for 10-15 minutes on ice.

-

Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the biotinylated cells using a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Affinity Purification of Biotinylated Proteins:

-

Incubate the protein extract with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated surface proteins.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the biotinylated proteins from the beads using a sample buffer containing a high concentration of free biotin or by boiling in SDS-PAGE sample buffer.

-

HABA Assay for Determining Biotin Incorporation

The HABA assay is a colorimetric method to estimate the amount of biotin incorporated into a protein. The assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[4]

Materials:

-

HABA/Avidin pre-mixed solution or individual components

-

Biotinylated protein sample (with excess biotin removed)

-

Phosphate-Buffered Saline (PBS)

-

Spectrophotometer or microplate reader capable of reading absorbance at 500 nm

Procedure (Cuvette Format):

-

Prepare HABA/Avidin Solution:

-

If using individual components, prepare a solution of HABA and avidin in PBS according to the manufacturer's instructions. Typically, a solution is prepared to have an initial absorbance at 500 nm between 0.9 and 1.3.

-

-

Measure Initial Absorbance:

-

Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

-

Measure and record the absorbance at 500 nm (this is A₅₀₀ HABA/Avidin).

-

-

Add Biotinylated Sample:

-

Add 100 µL of your biotinylated protein sample to the cuvette and mix well.

-

-

Measure Final Absorbance:

-

Measure the absorbance at 500 nm again. Once the reading is stable, record the value (this is A₅₀₀ HABA/Avidin/Biotin Sample).

-

Calculation of Moles of Biotin per Mole of Protein:

-

Calculate the change in absorbance (ΔA₅₀₀): ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin Sample

-

Calculate the concentration of biotin (in M): [Biotin] = ΔA₅₀₀ / (ε × path length)

-

ε (molar extinction coefficient of the HABA-avidin complex) = 34,000 M⁻¹cm⁻¹

-

path length is typically 1 cm for a standard cuvette.

-

-

Calculate the moles of biotin per mole of protein: Moles of Biotin / Mole of Protein = ([Biotin] in sample) / ([Protein] in sample)

Visualizing Workflows and Relationships with Graphviz

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships involving biotin-PEG11.

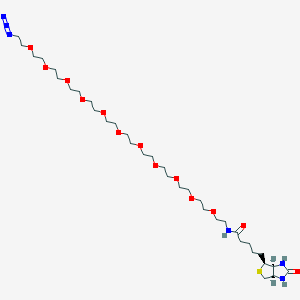

Caption: General workflow for protein biotinylation using a PEG11-containing reagent.

Caption: Workflow for proximity labeling (e.g., BioID/TurboID) to identify protein-protein interactions.

Caption: Mechanism of action for a PROTAC utilizing a PEG11 linker to induce protein degradation.

Conclusion

The PEG11 spacer offers a compelling combination of hydrophilicity, flexibility, and defined length, making it a superior choice for a wide range of biotinylation applications. Its ability to enhance the solubility of labeled molecules, minimize steric hindrance, and improve the accessibility of the biotin moiety for streptavidin binding contributes to the robustness and sensitivity of assays in research, diagnostics, and drug development. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists aiming to effectively utilize biotin-PEG11 reagents in their experimental endeavors.

References

- 1. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

Biotin-PEG11-Azide: A Technical Guide to Solubility and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG11-Azide in commonly used laboratory solvents, water and dimethyl sulfoxide (DMSO). It also offers detailed experimental protocols for its principal application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This document is intended to serve as a practical resource for researchers leveraging this versatile biotinylation reagent in drug development, diagnostics, and various life science applications.

Core Properties and Solubility Profile

This compound is a valuable bioconjugation reagent that incorporates a biotin moiety for high-affinity binding to avidin and streptavidin, an azide group for covalent ligation via click chemistry, and a hydrophilic 11-unit polyethylene glycol (PEG) spacer. This PEG linker is critical as it not only enhances the aqueous solubility of the molecule but also provides a flexible spacer arm to minimize steric hindrance during binding events.

While precise quantitative solubility values for this compound are not consistently published across all suppliers, a comprehensive review of technical data sheets and related literature provides a clear qualitative and semi-quantitative understanding of its solubility.

Data Presentation: Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Remarks |

| This compound | Water | Limited / Moderate | The hydrophilic PEG11 spacer significantly improves solubility compared to non-PEGylated biotin-azide. It is often described as "soluble" or "water-soluble" by suppliers.[1][2][3] For high concentrations, preparing a stock in an organic solvent is recommended. |

| This compound | DMSO | Soluble | Readily dissolves in DMSO. This is the recommended solvent for preparing concentrated stock solutions.[1][4] |

| This compound | Dichloromethane (DCM) | Soluble | |

| This compound | Dimethylformamide (DMF) | Soluble | |

| Biotin-Azide (No PEG linker) | DMSO | ~5 mg/mL | Provides a baseline for the solubility of the core biotin-azide structure in an organic solvent. |

| Biotin-Azide (No PEG linker) | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Demonstrates the significant drop in solubility in a mixed aqueous/organic buffer without the PEG spacer. |

Key Takeaway: For practical laboratory use, it is advisable to first prepare a concentrated stock solution of this compound in DMSO. This stock can then be diluted into the desired aqueous reaction buffer. The PEG11 linker mitigates the poor aqueous solubility of the core biotin-azide moiety, allowing for sufficient concentrations in typical bioconjugation reactions.

Experimental Protocols

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

To obtain precise quantitative solubility data for this compound in a specific aqueous buffer or solvent, the saturation shake-flask method is a reliable and widely accepted approach.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., ultrapure water, PBS buffer, or DMSO) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach thermodynamic equilibrium. This may take 24 to 72 hours.

-

Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the undissolved solid from the saturated solution, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes. Alternatively, filter the supernatant through a sub-micron filter (e.g., 0.22 µm or 0.45 µm) that does not bind the compound.

-

Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the aliquot with an appropriate solvent to a concentration within the linear range of a suitable analytical method. Quantify the concentration of dissolved this compound using techniques such as:

-

UV-Vis Spectroscopy: If the compound has a chromophore and a standard curve is established.

-

High-Performance Liquid Chromatography (HPLC): A more specific and sensitive method, particularly when coupled with a mass spectrometer (LC-MS).

-

-

Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or µg/mL.

Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Bioconjugation

This protocol outlines a general procedure for labeling an alkyne-containing biomolecule (e.g., a protein, nucleic acid, or small molecule) with this compound.

Materials:

-

Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO (for stock solution)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20-50 mM in water)

-

Reducing agent stock solution (e.g., 100-500 mM sodium ascorbate in water, freshly prepared)

-

Copper-chelating ligand (optional but recommended, e.g., THPTA or TBTA) stock solution (e.g., 50-100 mM in DMSO or water)

Methodology:

-

Prepare a Stock Solution of this compound: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10-50 mM).

-

Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order: a. Your alkyne-containing biomolecule in buffer. b. this compound stock solution (typically added to achieve a final concentration of 4-50 equivalents relative to the biomolecule). c. (Optional) Copper-chelating ligand. d. Copper(II) sulfate solution. e. Freshly prepared sodium ascorbate solution to initiate the reaction.

-

Incubation: Gently mix the reaction components. Incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration if the biomolecule is sensitive to room temperature.

-

Purification: Following the incubation, the biotinylated conjugate can be purified from excess reagents using methods appropriate for the biomolecule, such as:

-

Size-exclusion chromatography (e.g., desalting columns)

-

Dialysis

-

Precipitation (e.g., with ethanol or acetone for nucleic acids)

-

Affinity chromatography

-

Mandatory Visualizations

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Experimental Workflow for CuAAC "Click" Chemistry.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Biotin-PEG11-Azide: A Versatile Tool in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG11-Azide is a chemical probe that has become an indispensable tool in modern scientific research, particularly in the fields of chemical biology, proteomics, and drug development. This trifunctional molecule combines the high-affinity binding of biotin to avidin and streptavidin, a flexible polyethylene glycol (PEG) linker, and a reactive azide group. This unique combination allows for the efficient and specific labeling, detection, and isolation of biomolecules through a variety of applications. The 11-unit PEG linker provides a long and hydrophilic spacer arm, which enhances solubility and minimizes steric hindrance, thereby improving the accessibility of the biotin and azide moieties for subsequent reactions. This guide will delve into the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Applications

The versatility of this compound stems from its ability to participate in "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. The azide group readily reacts with alkyne-functionalized molecules in either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the covalent attachment of the biotin-PEG11 moiety to a wide range of target molecules, including proteins, nucleic acids, and small molecules.

Key Applications Include:

-

Bioconjugation: Covalently attaching biotin to proteins, antibodies, or other biomolecules for detection and purification.

-

Pull-Down Assays: Isolating and identifying binding partners of a protein of interest.

-

Cell Surface Labeling: Specifically labeling proteins on the surface of living cells.

-

Drug Delivery Systems: Serving as a linker in the development of targeted therapies, such as antibody-drug conjugates (ADCs).

-

Mass Spectrometry Analysis: Enriching and identifying proteins from complex biological samples.

Quantitative Data on Biotin-PEG Linker Applications

The efficiency of bioconjugation and subsequent applications can be influenced by the properties of the PEG linker. The following tables summarize key quantitative parameters related to the use of biotin-PEG linkers in various experimental contexts.

| Parameter | Biotin-PEG4-MeTz (Copper-Free Click Chemistry) | Biotin-PEG4-NHS Ester (Amine Reactive) | Reference |

| Reaction Speed | Very Fast (k > 800 M⁻¹s⁻¹) | Fast | [1] |

| Specificity | High (Bioorthogonal) | Moderate (Reacts with accessible primary amines) | [2] |

| Expected Off-Target Proteins (Quantitative Proteomics) | Low | High | [2] |

| Linker Type | Molecular Weight | Application | Key Finding | Reference |

| Monothiol-PEG-Biotin | 5 kDa | miRNA Detection | Satisfactory assay performance. | [3] |

| Dithiol-PEG-Biotin | 8.4 kDa | miRNA Detection | Increased signal intensity compared to monothiol. | [3] |

| Trithiol-PEG-Biotin | 15 kDa | miRNA Detection | Highest signal intensity due to reduced steric hindrance. |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound in research. The following sections provide step-by-step protocols for key applications.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Biotinylation

This protocol describes the general procedure for labeling an alkyne-modified protein with this compound using a copper-catalyzed click reaction.

Materials:

-

Alkyne-modified protein

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for dissolving this compound)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare the protein solution: Dissolve the alkyne-modified protein in PBS at a concentration of 1-5 mg/mL.

-

Prepare the click chemistry reaction mixture:

-

In a microcentrifuge tube, add the protein solution.

-

Add this compound stock solution to a final concentration of 100-200 µM (a 10-20 fold molar excess over the protein).

-

Add THPTA to a final concentration of 1 mM.

-

Add CuSO₄ to a final concentration of 50 µM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

-

-

Incubate the reaction: Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C.

-

Purify the biotinylated protein: Remove excess reagents using a desalting column or by dialysis against PBS.

-

Confirm biotinylation: The extent of biotinylation can be assessed by methods such as HABA assay, SDS-PAGE with streptavidin-HRP blot, or mass spectrometry.

Protocol 2: Pull-Down Assay to Identify Protein-Protein Interactions

This protocol outlines the use of a biotinylated "bait" protein, prepared using this compound as described above, to capture its interacting "prey" proteins from a cell lysate.

Materials:

-

Biotinylated bait protein

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Cell lysate containing potential prey proteins

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer, or a solution with high salt concentration or low pH)

-

Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

-

Prepare the cell lysate: Lyse cells expressing the potential prey proteins using an appropriate lysis buffer. Clarify the lysate by centrifugation to remove cellular debris.

-

Immobilize the biotinylated bait protein:

-

Wash the streptavidin beads/resin with wash buffer.

-

Incubate the beads/resin with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Wash the beads/resin to remove any unbound bait protein.

-

-

Perform the pull-down:

-

Add the cell lysate to the beads/resin with the immobilized bait protein.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.

-

-

Wash away non-specific binders:

-

Pellet the beads/resin using a magnetic rack or centrifugation.

-

Remove the supernatant (flow-through).

-

Wash the beads/resin extensively with wash buffer (typically 3-5 times) to remove non-specifically bound proteins.

-

-

Elute the protein complexes:

-

Add elution buffer to the beads/resin and incubate to release the bait protein and its interacting partners.

-

-

Analyze the eluted proteins: The eluted proteins can be analyzed by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies. For identification of unknown interacting partners, the eluate can be subjected to mass spectrometry analysis.

Protocol 3: Cell Surface Protein Labeling

This protocol describes a method for labeling cell surface proteins on living cells using an azide-bearing metabolic precursor followed by reaction with this compound.

Materials:

-

Cells in culture

-

Azide-modified metabolic precursor (e.g., azido sugar for labeling glycoproteins)

-

This compound

-

Click chemistry reagents (as in Protocol 1)

-

Ice-cold PBS

-

Lysis buffer

-

Streptavidin beads for enrichment (optional)

Procedure:

-

Metabolic labeling: Culture cells in the presence of an azide-modified metabolic precursor for a sufficient time to allow for its incorporation into cell surface biomolecules (e.g., 24-48 hours for azido sugars).

-

Click reaction on live cells:

-

Wash the cells with ice-cold PBS to remove excess metabolic precursor.

-

Prepare the click chemistry reaction cocktail in PBS containing this compound and the catalyst system.

-

Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature.

-

-

Wash and lyse cells:

-

Wash the cells multiple times with ice-cold PBS to remove unreacted reagents.

-

Lyse the cells using a suitable lysis buffer.

-

-

Analysis of labeled proteins:

-

The biotinylated cell surface proteins in the lysate can be detected by Western blotting with streptavidin-HRP.

-

For identification, the biotinylated proteins can be enriched using streptavidin beads followed by mass spectrometry analysis.

-

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for understanding complex biological processes and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

Experimental Workflow: Pull-Down Assay

This workflow illustrates the key steps involved in a pull-down assay to identify protein-protein interactions.

Workflow for a pull-down assay using a biotinylated bait protein.

Signaling Pathway: Investigating GPCR-Mediated Signaling

This diagram illustrates a hypothetical scenario where this compound is used to study the interaction of a G-protein coupled receptor (GPCR) with its downstream effectors. An alkyne-containing unnatural amino acid is incorporated into the GPCR, which is then labeled with this compound. A pull-down assay can then be used to identify interacting proteins like G-proteins and arrestins upon ligand binding.

Investigating GPCR signaling using this compound-based pull-down.

Conclusion

This compound is a powerful and versatile reagent that facilitates a wide range of applications in modern biological research. Its unique combination of a high-affinity biotin tag, a flexible PEG spacer, and a reactive azide handle for click chemistry enables the specific and efficient labeling, detection, and isolation of biomolecules. The detailed protocols and conceptual workflows provided in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to effectively harness the potential of this compound in their studies. As research continues to advance, the applications of such elegant chemical tools will undoubtedly expand, leading to new discoveries and innovations in our understanding of complex biological systems.

References

An In-depth Technical Guide to Biotin-PEG11-Azide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG11-Azide, a key reagent in the field of bioconjugation. It details the principles of its application in click chemistry, offers structured data for clarity, and presents detailed experimental protocols and workflows for practical implementation in research and development.

Core Concepts: Understanding this compound

This compound is a versatile chemical tool designed for the efficient biotinylation of molecules through a process known as "click chemistry." Its structure is tripartite, consisting of a biotin head group, a polyethylene glycol (PEG) spacer, and a terminal azide group.

-

Biotin: An essential vitamin that exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin. This high-affinity binding is fundamental to numerous detection and purification assays.

-

PEG11 Spacer: The 11-unit polyethylene glycol linker is a long, hydrophilic chain. This spacer serves multiple critical functions: it increases the aqueous solubility of the entire molecule, minimizes steric hindrance between the biotin and the target molecule, and reduces non-specific binding during assays. The dPEG® spacer is 40 atoms long (50.4 Å)[1][2].

-

Azide Group (N₃): This functional group is the reactive "handle" for click chemistry. It remains inert to most biological functional groups, ensuring that it reacts specifically with a complementary alkyne group under controlled conditions.

This reagent is instrumental in labeling and subsequently isolating or detecting biomolecules in complex mixtures, such as in pull-down assays to identify protein-protein interactions or for affinity purification.[1][2]

Physicochemical Properties and Storage

Proper handling and storage are critical for maintaining the reagent's integrity and reactivity. The key properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₃₄H₆₄N₆O₁₃S | [3] |

| Molecular Weight | ~797.0 g/mol | |

| Appearance | White to off-white solid, may appear sticky | |

| Purity | ≥96% to >98% | |

| Solubility | Soluble in DMSO, DMAC, Methylene Chloride. Limited solubility in water. | |

| Storage (Solid) | ≤-20°C for up to 24 months. Protect from moisture and store with a desiccant. | |

| Storage (Stock Solution) | Prepare fresh. If necessary, store aliquots in DMSO at -20°C for up to one month. |

Handling Recommendation: Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation. Stock solutions are typically prepared in an organic solvent like DMSO and then diluted into the aqueous reaction buffer.

Click Chemistry: The Reaction Mechanism

This compound is primarily used in two types of azide-alkyne cycloaddition reactions. These reactions are highly efficient and bio-orthogonal, meaning they do not interfere with native biological processes.

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common click reaction, CuAAC, involves the reaction between the azide group of this compound and a terminal alkyne on a target molecule. This reaction is catalyzed by Copper (I) ions, which are typically generated in situ from a Copper (II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The result is a stable, covalent triazole linkage.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC provides a copper-free alternative, making it ideal for applications in living cells where copper toxicity is a concern. In this method, the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which are incorporated into the target biomolecule. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly without a catalyst.

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Reactants | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) |

| Catalyst | Copper (I) | None required |

| Biocompatibility | Limited in live cells due to copper toxicity | High; suitable for live systems |

| Reaction Speed | Fast (typically < 1 hour) | Very fast |

| Common Use Cases | In vitro bioconjugation, protein labeling in lysates, surface functionalization | Live cell imaging, in vivo labeling, proteomics |

Experimental Protocols

The following protocols provide a starting point for common applications. Optimization may be required based on the specific biomolecules and experimental context.

Protocol 1: CuAAC Biotinylation of an Alkyne-Modified Protein

This protocol describes the general procedure for labeling a protein containing a terminal alkyne group with this compound in a test tube.

Materials:

-

Alkyne-modified protein solution

-

This compound

-

Protein Labeling Buffer (e.g., 100 mM phosphate buffer, pH 7.5)

-

Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20-50 mM in water)

-

Copper-chelating Ligand (e.g., THPTA or TBTA) stock solution (e.g., 50-100 mM in DMSO/water)

-

Reducing Agent: Sodium Ascorbate stock solution (freshly prepared, 50-100 mM in water)

-

DMSO (for dissolving this compound)

-

Purification system (e.g., dialysis cassette, size-exclusion chromatography column)

Methodology:

-

Prepare Reagents: Dissolve this compound in DMSO to create a 10 mM stock solution. Prepare a fresh solution of sodium ascorbate.

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified protein in labeling buffer.

-

This compound stock solution (aim for a 2 to 10-fold molar excess over the protein).

-

Ligand stock solution (final concentration ~1-2 mM).

-

CuSO₄ stock solution (final concentration ~0.25-1 mM).

-

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration ~1-5 mM). Vortex gently to mix.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction can be agitated gently on a rotator.

-

Purification: Remove unreacted biotin reagent and catalyst components by dialysis against a suitable buffer (e.g., PBS) or by using a size-exclusion chromatography column.

-

Verification: Confirm successful biotinylation via a Western blot using streptavidin-HRP or through mass spectrometry.

Protocol 2: SPAAC Labeling of Live Cells

This protocol outlines the copper-free labeling of cells that have metabolically incorporated a cyclooctyne-modified substrate (e.g., a sugar or amino acid).

Materials:

-

Adherent or suspension cells cultured with a cyclooctyne-containing metabolic label.

-

This compound.

-

Complete cell culture medium.

-

Phosphate-Buffered Saline (PBS).

-

Imaging or lysis buffer for downstream analysis.

Methodology:

-

Prepare Labeling Medium: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

Cell Labeling: Aspirate the existing medium from the cultured cells. Add the this compound-containing medium to the cells.

-

Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂) for 15-60 minutes. The optimal time should be determined empirically.

-

Washing: Remove the labeling medium and wash the cells three times with warm PBS to remove any unreacted this compound.

-

Downstream Analysis:

-

For Imaging: Fix and permeabilize the cells as required, then visualize the biotin label using a fluorescently-conjugated streptavidin probe.

-

For Proteomics: Lyse the cells in an appropriate lysis buffer. The biotinylated proteins can now be used in a pull-down assay (see Protocol 3).

-

Protocol 3: Streptavidin Pull-Down of Biotinylated Proteins

This protocol is for the affinity purification of biotinylated proteins from a cell lysate.

Materials:

-

Cell lysate containing biotinylated proteins.

-

Streptavidin-coated magnetic beads or agarose resin.

-

Wash Buffer (e.g., RIPA buffer or PBS with 0.1% Tween-20).

-

Elution Buffer (e.g., SDS-PAGE sample buffer for Western blot, or a buffer with high concentrations of free biotin for native elution).

Methodology:

-

Bead Preparation: Resuspend the streptavidin beads in wash buffer. Use a magnetic stand or centrifugation to pellet the beads, then discard the supernatant. Repeat this wash step twice.

-

Binding: Add the cell lysate to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with end-over-end rotation to allow the biotinylated proteins to bind to the beads.

-

Washing: Pellet the beads and discard the supernatant (this contains unbound proteins). Wash the beads at least three times with cold wash buffer to remove non-specifically bound proteins.

-

Elution:

-

For SDS-PAGE: Resuspend the beads in 1x SDS-PAGE loading buffer and boil for 5-10 minutes to denature the proteins and streptavidin, releasing the captured proteins into the supernatant.

-

For Native Elution: Resuspend the beads in an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) and incubate for 30-60 minutes to competitively displace the biotinylated proteins.

-

-

Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the key experimental processes described.

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Workflow for SPAAC-based live cell labeling and analysis.

Caption: Logical flow of a streptavidin-based pull-down assay.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Role of the Azide Group in Biotin-PEG11-Azide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the pivotal role of the azide functional group in Biotin-PEG11-Azide, a versatile reagent in modern bioconjugation and chemical biology. We will explore the fundamental principles of its reactivity, provide detailed experimental protocols, and present quantitative data to empower researchers in designing and executing robust bioconjugation strategies.

Core Concepts: The Tripartite Structure of this compound

This compound is a trifunctional molecule, each component contributing a distinct and crucial role to its overall utility:

-

Biotin: A high-affinity ligand for streptavidin and avidin, enabling highly sensitive detection and robust affinity purification of labeled biomolecules.

-

PEG11 Spacer: A hydrophilic polyethylene glycol linker comprising 11 ethylene glycol units. This spacer enhances the aqueous solubility of the reagent and the resulting conjugate, and its length minimizes steric hindrance between the biotin moiety and the target biomolecule, ensuring efficient binding to streptavidin or avidin.

-

Azide Group (-N3): The chemical linchpin of this reagent. The azide is a bioorthogonal functional group, meaning it is exceptionally stable in complex biological environments and does not react with endogenous functional groups found in proteins, nucleic acids, or other biomolecules. Its primary role is to participate in highly specific and efficient "click chemistry" reactions.

The Azide Group in Action: Gateway to Click Chemistry

The azide group is the reactive handle that allows for the covalent attachment of this compound to a target molecule of interest. This is achieved through two primary types of bioorthogonal "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regiospecific reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole linkage.[1][] This reaction is characterized by its rapid kinetics and high yields, making it a workhorse in bioconjugation.

References

An In-Depth Technical Guide to Biotin-PEG11-Azide for Labeling Alkyne-Modified Molecules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG11-Azide, a key reagent for the biotinylation of alkyne-modified molecules via click chemistry. It details the reagent's properties, reaction mechanisms, and applications, and provides structured data and experimental protocols to facilitate its effective use in research and drug development.

Introduction to Biotinylation and Click Chemistry

Biotinylation, the process of attaching biotin to a molecule of interest, is a cornerstone of modern life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous detection, purification, and immobilization techniques. When coupled with the precision and efficiency of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), biotinylation becomes a powerful tool for specifically labeling and studying biomolecules.

This compound is a versatile reagent designed for this purpose. It features a biotin moiety for detection, an azide group for click chemistry ligation, and a hydrophilic 11-unit polyethylene glycol (PEG) spacer. This PEG linker enhances the water solubility of the reagent and the resulting conjugate, and its length helps to minimize steric hindrance, ensuring efficient binding of the biotin to streptavidin.

Properties and Advantages of this compound

This compound offers several advantages for labeling alkyne-modified molecules:

-

High Specificity: The azide group reacts specifically with terminal alkynes through click chemistry, ensuring targeted labeling with minimal off-target reactions.

-

Enhanced Solubility: The hydrophilic PEG11 spacer increases the aqueous solubility of both the reagent and the biotinylated molecule, which is particularly beneficial when working with biomolecules in aqueous buffers.

-

Reduced Steric Hindrance: The long PEG linker positions the biotin moiety away from the target molecule, reducing steric hindrance and facilitating efficient binding to streptavidin or avidin.

-

Biocompatibility: The click chemistry reaction can be performed under mild, biocompatible conditions, making it suitable for labeling sensitive biological samples.

-

Versatility: This reagent can be used to label a wide range of alkyne-modified biomolecules, including proteins, nucleic acids, and glycans.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₄H₆₄N₆O₁₃S |

| Molecular Weight | 796.97 g/mol |

| Solubility | Soluble in DMSO, DMF, and water. |

| Purity | Typically >95% |

| Storage | Store at -20°C, protected from moisture and light. |

Mechanism of Action: The Click Chemistry Reaction

This compound labels alkyne-modified molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between the azide on the biotin reagent and the alkyne on the target molecule.

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Protocols

The following are generalized protocols for labeling proteins and nucleic acids using this compound. Optimal conditions may vary depending on the specific molecule and experimental setup.

Labeling of Alkyne-Modified Proteins

This protocol is a starting point for the copper-catalyzed click reaction with proteins.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Dimethylsulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate

-

Desalting column or dialysis cassette for purification

Protocol:

-

Prepare Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in DMSO.

-

CuSO₄: Prepare a 50 mM stock solution in deionized water.

-

THPTA: Prepare a 50 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

-

Add this compound to the desired final concentration (typically a 10- to 50-fold molar excess over the protein).

-

Add CuSO₄ to a final concentration of 1 mM.

-

Add THPTA to a final concentration of 5 mM.

-

Vortex briefly to mix.

-

-

Initiate the Reaction:

-

Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.

-

Vortex the reaction mixture gently.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Remove excess unreacted this compound and copper catalyst using a desalting column or by dialysis against a suitable buffer.

-

Labeling of Alkyne-Modified Nucleic Acids

This protocol provides a general procedure for labeling alkyne-modified DNA or RNA.

Materials:

-

Alkyne-modified nucleic acid in nuclease-free water or buffer

-

This compound

-

DMSO

-

Copper(II) sulfate (CuSO₄)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA

-

Sodium ascorbate

-

Ethanol or a suitable purification kit for nucleic acids

Protocol:

-

Prepare Stock Solutions:

-

Prepare stock solutions as described in the protein labeling protocol. If using TBTA, prepare a 10 mM stock in DMSO.

-

-

Reaction Setup:

-

In a nuclease-free microcentrifuge tube, dissolve the alkyne-modified nucleic acid to the desired concentration.

-

Add this compound to a final concentration that is typically a 2- to 10-fold molar excess over the nucleic acid.

-

Add the copper catalyst. A pre-mixed solution of CuSO₄ and the ligand is recommended. For example, mix equal volumes of 10 mM CuSO₄ and 50 mM THPTA. Add this mixture to a final copper concentration of 0.5-1 mM.

-

-

Initiate the Reaction:

-

Add freshly prepared sodium ascorbate to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 30 minutes to 2 hours.

-

-

Purification:

-

Purify the biotinylated nucleic acid by ethanol precipitation or using a commercially available nucleic acid purification kit to remove unreacted components.

-

Quantitative Data Summary

The efficiency of labeling with this compound can be influenced by several factors, including the concentration of reactants, reaction time, and the nature of the alkyne-modified molecule. The following table provides a summary of typical reaction parameters.

| Parameter | Proteins | Nucleic Acids |

| Alkyne-Molecule Concentration | 1-10 mg/mL | 10-100 µM |

| This compound (Molar Excess) | 10-50 fold | 2-10 fold |

| Copper(I) Catalyst Concentration | 0.5-2 mM | 0.1-1 mM |

| Reducing Agent (e.g., Sodium Ascorbate) | 5 mM | 5 mM |

| Reaction Time | 1-4 hours | 30-120 minutes |

| Reaction Temperature | Room Temperature | Room Temperature |

Note: These values are starting points and should be optimized for each specific application to achieve the desired labeling efficiency.

Experimental Workflow and Applications

The general workflow for using this compound involves the incorporation of an alkyne group into the target molecule, followed by the click chemistry reaction, and subsequent detection or purification.

Caption: A generalized workflow for labeling with this compound.

Applications in Research and Drug Development:

-

Proteomics: Identification and quantification of newly synthesized proteins.

-

Genomics and Transcriptomics: Labeling and purification of specific DNA or RNA sequences.

-

Glycobiology: Studying the dynamics of glycan biosynthesis and modification.

-

High-Throughput Screening: Development of affinity-based assays for drug discovery.

-

Pull-Down Assays and Affinity Purification: Isolating binding partners of a protein or nucleic acid of interest.[1]

-

ELISA-type Assays: Immobilizing and detecting biomolecules on a solid support.[1]

Conclusion

This compound is a highly effective and versatile reagent for the specific and efficient labeling of alkyne-modified molecules. Its favorable properties, including high specificity, enhanced solubility, and reduced steric hindrance, make it an invaluable tool for a wide range of applications in life sciences research and drug development. By following the provided protocols and optimizing reaction conditions, researchers can successfully employ this reagent to advance their understanding of complex biological systems.

References

An In-depth Technical Guide to Bioconjugation Using Biotin-PEG11-Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of bioconjugation utilizing Biotin-PEG11-Azide, a versatile heterobifunctional reagent. It details the chemical properties of this molecule and its primary applications in labeling and detecting biomolecules through bioorthogonal chemistries. This document offers in-depth experimental protocols for key applications, presents quantitative data to inform experimental design, and includes visual diagrams to illustrate complex biological and chemical processes. The content is specifically tailored for researchers, scientists, and professionals in the field of drug development who are looking to leverage the power of biotin-azide chemistry in their work.

Introduction to this compound

This compound is a chemical tool that brings together three key functional components: a biotin moiety, a polyethylene glycol (PEG) spacer, and a terminal azide group. This combination makes it an invaluable reagent for a wide array of bioconjugation applications.

-

Biotin: This vitamin exhibits an extraordinarily strong and highly specific non-covalent interaction with avidin and streptavidin proteins (K_d_ = 10⁻¹⁵ M). This affinity is the cornerstone of numerous detection and purification systems in molecular biology.

-

PEG11 Spacer: The 11-unit polyethylene glycol linker is a hydrophilic chain that imparts several beneficial properties. It increases the overall water solubility of the molecule and the resulting conjugate. Furthermore, the long spacer arm minimizes steric hindrance between the biotin and the conjugated biomolecule, ensuring efficient binding to avidin or streptavidin.

-

Azide Group: The terminal azide (-N₃) is a bioorthogonal functional group, meaning it is chemically inert to most biological molecules. This allows for highly specific covalent bond formation with a complementary alkyne or phosphine group through "click chemistry" or Staudinger ligation, respectively, even in complex biological mixtures.

The unique architecture of this compound enables the precise and stable labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans. This has led to its widespread use in various research and development areas, from fundamental cell biology to the development of targeted therapeutics.

Chemical Properties and Structure

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

| Property | Value |

| Molecular Formula | C₃₄H₆₄N₆O₁₃S |

| Molecular Weight | 797.0 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and water |

| Purity | Typically ≥95% |

| Storage | Store at -20°C, desiccated |

Chemical Structure of this compound

Key Bioconjugation Reactions

The azide group of this compound is the reactive handle for covalent attachment to biomolecules. This is primarily achieved through two highly efficient and bioorthogonal reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Staudinger Ligation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, a cornerstone of "click chemistry," is a highly efficient reaction that forms a stable triazole linkage between an azide and a terminal alkyne. This reaction is widely used for its reliability, high yields, and compatibility with aqueous environments.

Reaction Scheme:

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that occurs between an azide and a phosphine, forming a stable amide bond. A key advantage of this reaction is that it does not require a cytotoxic copper catalyst, making it particularly suitable for applications in living cells.

Reaction Scheme:

Experimental Protocols

The following sections provide detailed protocols for common applications of this compound.

Protocol for Labeling of Alkyne-Modified Proteins via CuAAC

This protocol outlines the steps for biotinylating a protein that has been metabolically or chemically modified to contain an alkyne group.

Materials:

-

Alkyne-modified protein

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

-

Desalting column

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a 50 mM solution of CuSO₄ in water.

-

Prepare a 50 mM solution of THPTA in water.

-

Freshly prepare a 500 mM solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL in PBS.

-

Add this compound to a final concentration of 100-200 µM (a 10-20 fold molar excess over the protein).

-

Prepare the copper catalyst premix: combine the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

-

Add the CuSO₄/THPTA premix to the reaction to a final copper concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

-

-

Purification:

-

Remove excess unreacted this compound and other small molecules using a desalting column equilibrated with PBS.

-

-

Verification of Labeling:

-

Confirm biotinylation by Western blot using streptavidin-HRP or by mass spectrometry.

-

Protocol for Staudinger Ligation of Azide-Modified DNA

This protocol describes the labeling of DNA containing an azide modification with a phosphine-biotin conjugate. For the purpose of this guide, we will consider the reaction of this compound with a phosphine-modified DNA.

Materials:

-

Phosphine-modified DNA

-

This compound

-

Nuclease-free water

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in nuclease-free water or an appropriate buffer to a final concentration of 10 mM.

-

Dissolve the phosphine-modified DNA in nuclease-free water to a suitable concentration.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the phosphine-modified DNA and a 10-50 fold molar excess of this compound in the reaction buffer.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 4-16 hours.

-

-

Purification:

-

Purify the biotinylated DNA using ethanol precipitation or a suitable DNA purification kit to remove excess biotinylation reagent.

-

-

Analysis:

-

Analyze the labeling efficiency by gel electrophoresis with a streptavidin-gel shift assay or by mass spectrometry. A conversion of approximately 70% can be expected.[1]

-

Applications and Quantitative Data

This compound has a broad range of applications in life sciences and drug development.

Protein Profiling and Pull-Down Assays

This compound is extensively used to label and enrich specific protein populations from complex mixtures for subsequent identification by mass spectrometry. For instance, in activity-based protein profiling (ABPP), an alkyne-containing probe is used to covalently label active enzymes, which are then biotinylated using this compound for affinity purification.

| Parameter | Typical Value |

| Labeling Efficiency in Cell Lysate | >80% |

| Enrichment Efficiency on Streptavidin Beads | >90% |

Targeted Drug Delivery

Biotin can act as a targeting ligand for cells that overexpress biotin receptors, such as many types of cancer cells. This compound can be used to functionalize the surface of drug delivery vehicles like liposomes or nanoparticles, thereby enhancing their uptake by target cells.

| Parameter | Observation |

| Cellular Uptake in Biotin Receptor-Positive Cells | 2- to 3-fold increase compared to non-targeted carriers |

| In Vivo Tumor Accumulation | Enhanced accumulation in tumor tissues |

Workflow for Developing Biotin-Targeted Nanoparticles:

Probing Signaling Pathways

This compound can be used to study protein-protein interactions within signaling pathways. For example, a protein of interest can be genetically engineered to include an unnatural amino acid with an alkyne group. This allows for the specific biotinylation of the protein in its native cellular environment. Subsequent pull-down experiments can then identify interacting partners.

Example: Investigating the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key player in cell proliferation and survival. By introducing an alkyne-bearing amino acid into EGFR, researchers can use this compound to specifically label the receptor and then pull it down along with its binding partners under different stimulation conditions (e.g., with EGF or TGF-α).

Conclusion

This compound is a powerful and versatile tool for bioconjugation. Its unique combination of a high-affinity biotin tag, a hydrophilic PEG spacer, and a bioorthogonal azide handle enables a wide range of applications in research, diagnostics, and drug development. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers to effectively incorporate this reagent into their workflows, paving the way for new discoveries and innovations.

References

A Comprehensive Technical Guide to the Storage and Stability of Biotin-PEG11-Azide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the proper storage, handling, and stability of Biotin-PEG11-Azide, a critical reagent in bioconjugation and proteomics research. Understanding these parameters is crucial for ensuring the integrity and functionality of the molecule, leading to reliable and reproducible experimental outcomes.

Introduction to this compound

This compound is a versatile bifunctional molecule that combines the high-affinity binding of biotin to avidin and streptavidin with the bioorthogonal reactivity of an azide group. The polyethylene glycol (PEG) linker, consisting of 11 ethylene glycol units, enhances solubility in aqueous solutions and provides spatial separation between the biotin and azide moieties, minimizing steric hindrance. This reagent is extensively used in "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to label and detect alkyne-modified biomolecules such as proteins, nucleic acids, and glycans. Its primary applications include affinity purification, pull-down assays, and visualization of biological molecules.[1][2][3][4]

Storage and Handling Guidelines

Proper storage and handling are paramount to prevent the degradation of this compound and to ensure its optimal performance. The following guidelines are based on manufacturer recommendations and general chemical safety practices.

Storage Conditions

The recommended storage conditions for this compound are summarized in the table below.

| Form | Storage Temperature | Duration | Special Considerations |

| Solid (Lyophilized Powder) | -20°C | At least 2 years | Protect from moisture; store with a desiccant.[5] |

| In Solvent (e.g., DMSO) | -80°C | Short-term | Prepare fresh solutions for best results; minimize freeze-thaw cycles. |

It is crucial to allow the vial to warm to room temperature before opening to prevent condensation, which can introduce moisture and lead to hydrolysis.

Handling Precautions

When handling this compound, standard laboratory safety protocols should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing/reducing agents, as these can degrade the molecule.

-

Hygroscopicity: The PEG component can be hygroscopic, so minimize exposure to atmospheric moisture.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of reactive chemical species.

Thermal Stability

The polyethylene glycol (PEG) backbone is generally chemically durable. However, it can undergo thermal-oxidative degradation at temperatures exceeding 70°C. Therefore, prolonged exposure to high temperatures should be avoided. For long-term storage, the recommended temperature of -20°C for the solid form is critical to maintain its integrity.

pH Stability

The stability of the biotin and azide functional groups can be affected by pH. The azide group is generally stable under neutral and slightly basic conditions. However, it can be reduced in the presence of strong reducing agents. The biotin moiety is relatively stable across a range of pH values, but extreme pH conditions should be avoided. The ester linkages in some PEG linkers can be susceptible to hydrolysis under acidic or basic conditions.

Stability in Solution

When dissolved in solvents such as DMSO, this compound should be used as fresh as possible. For storage of stock solutions, it is recommended to aliquot and store at -80°C to minimize degradation from repeated freeze-thaw cycles. The stability in aqueous solutions will be dependent on the pH and the presence of other reactive molecules.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for labeling an alkyne-containing protein with this compound.

Protocol for Affinity Purification of a Biotinylated Protein